1-Thia-4-azaspiro[4.6]undecan-3-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Thia-4-azaspiro[4.6]undecan-3-one is C9H15NOS . Its molecular weight is 185.29 . The InChI Code is 1S/C9H15NOS/c11-8-7-12-9 (10-8)5-3-1-2-4-6-9/h1-7H2, (H,10,11) .Physical And Chemical Properties Analysis
1-Thia-4-azaspiro[4.6]undecan-3-one is a solid substance . Its melting point is between 151 - 153 degrees Celsius .Scientific Research Applications
Heterocyclic Compounds and Drug Development
1-Thia-4-azaspiro[4.6]undecan-3-one, as part of the thiazinane and its isomeric forms, is a significant heterocyclic compound. It has been incorporated into potent drugs for treating diseases, including anti-HIV and analgesic activities. The chemistry of thiazine, a heterocyclic six-membered ring containing nitrogen and sulfur, is integral in developing these drugs, highlighting the compound's versatility and potential in medicinal chemistry (Hassan et al., 2020).
Antiviral Research
In the context of antiviral drug development, 1-thia-4-azaspiro[4.5]decan-3-ones have shown promise against human coronaviruses, including SARS-CoV-2. Specific derivatives of this compound have demonstrated inhibitory effects on coronavirus replication, with potential as therapeutic agents for treating viral infections (Apaydın et al., 2019).
Antimycobacterial Agents
1-Thia-4-azaspiro compounds have been evaluated as potential antimycobacterial agents. Some derivatives showed significant activity against mycobacteria, suggesting their utility in developing new treatments for bacterial infections, particularly tuberculosis (Srivastava et al., 2005).
Analgesic Activity
The analgesic activity of 1-thia-4-azaspiro compounds, such as 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, has been studied, showing significant activity in various pain models. These findings contribute to our understanding of pain management and the development of new analgesics (Cohen et al., 1978).
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles, including 1-thia-4-azaspiro compounds, plays a critical role in creating structurally diverse molecules for drug discovery. The flexibility and multifunctionality of these compounds make them valuable in medicinal chemistry and pharmaceutical research (Reddy et al., 2001).
Anticancer Research
Research into 1-thia-4-azaspiro[4.5]decane derivatives has expanded into anticancer applications. Some of these compounds have shown moderate to high inhibition activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Flefel et al., 2017).
Safety And Hazards
The safety information available indicates that 1-Thia-4-azaspiro[4.6]undecan-3-one has some hazards associated with it. The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-thia-4-azaspiro[4.6]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c11-8-7-12-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZBSJBKYDCRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292347 | |
Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thia-4-azaspiro[4.6]undecan-3-one | |
CAS RN |
1221791-73-6 | |
Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Thia-4-azaspiro[4.6]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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